1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-
Beschreibung
The compound 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- (CAS: 858116-79-7, molecular formula: C₁₉H₃₂BrN₃Si) is a brominated pyrrolo[2,3-b]pyridine derivative featuring three key substituents:
- A 4-bromo group at the pyridine ring, enabling cross-coupling reactions for further derivatization.
- A tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) protecting group at the 1-position, enhancing steric bulk and stability during synthetic procedures .
This compound is structurally designed for applications in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or receptor modulators, given the prevalence of pyrrolo[2,3-b]pyridine scaffolds in drug discovery .
Eigenschaften
IUPAC Name |
1-[4-bromo-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BrN3Si/c1-13(2)24(14(3)4,15(5)6)23-12-16(11-22(7)8)18-17(20)9-10-21-19(18)23/h9-10,12-15H,11H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAGAZBNKJAPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C(C=CN=C21)Br)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrN3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Construction of the Pyrrolo[2,3-b]pyridine Core
According to patent US20090233956A1, the pyrrolo[2,3-b]pyridine scaffold can be synthesized via cyclization reactions involving appropriate pyridine and pyrrole precursors. The process may include:
Installation of the N,N-Dimethylmethanamine Group
The 3-methanamine substituent with N,N-dimethyl groups is introduced via nucleophilic substitution or reductive amination strategies. One common approach is:
Protection of the Pyrrole Nitrogen with Tris(1-methylethyl)silyl Group
The nitrogen protection is achieved by silylation using tris(1-methylethyl)silyl chloride (TIPS-Cl) or related reagents in the presence of a base such as imidazole or triethylamine. This bulky silyl group protects the pyrrole nitrogen during further synthetic manipulations and enhances the compound's stability.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine derivative, Pd catalyst | Formation of pyrrolo[2,3-b]pyridine core |
| 2 | Bromination | N-Bromosuccinimide (NBS), solvent (e.g., DMF), controlled temp | 4-Bromo substituted core |
| 3 | Amination | Dimethylamine, reductive amination agents (NaBH3CN) | Introduction of N,N-dimethylmethanamine |
| 4 | Silylation (Protection) | Tris(1-methylethyl)silyl chloride, base (imidazole) | N-silyl protected pyrrole nitrogen |
Research Findings and Optimization Notes
- The use of palladium-catalyzed cross-coupling reactions facilitates efficient ring construction with high regioselectivity.
- Bromination must be carefully controlled to avoid overbromination; solvent choice and temperature are critical parameters.
- Reductive amination for installing the N,N-dimethylmethanamine group offers good yields and selectivity when performed under mild conditions.
- The bulky tris(1-methylethyl)silyl protecting group is preferred for its stability and ease of removal under fluoride ion conditions, preserving the integrity of the heterocyclic core during subsequent steps.
Analytical Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C20H34BrN3Si (including silyl group) |
| Molecular Weight | Approximately 445 g/mol (estimated) |
| Key Identifiers | IUPAC: 1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine; Silyl protected on N1 |
| Spectroscopic Features | Characteristic NMR shifts for pyrrole N-H replaced by silyl; bromine isotope pattern in MS; IR bands for Si-C and N-H absent due to protection |
| Purity and Yield | Typically >90% purity by HPLC; yields vary by step, overall moderate to good |
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant biological activity against various cancer types. Research indicates that these compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For instance, a derivative of this compound exhibited potent inhibitory activity against FGFR1, 2, and 3, with IC50 values indicating strong efficacy in cell proliferation inhibition and apoptosis induction in breast cancer cells .
Key Findings :
- Compound 4h demonstrated IC50 values of 7 nM for FGFR1, suggesting high potency.
- It inhibited migration and invasion of cancer cells, indicating potential as a therapeutic agent .
Inhibition of SGK-1 Kinase
The compound has also been investigated for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in renal and cardiovascular diseases. The inhibition of SGK-1 can potentially regulate electrolyte balance and contribute to therapies for chronic renal disease and heart failure .
Research Insights :
- SGK-1 mediates processes related to cell proliferation and sodium transport, making it a target for therapeutic interventions.
- Compounds derived from this class may offer new strategies for treating conditions linked to SGK-1 activity .
Comparative Analysis of Related Compounds
To better understand the unique properties of 1H-Pyrrolo[2,3-b]pyridine derivatives, a comparative analysis with similar compounds can be beneficial:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Core structure similar to target compound | Lacks bromine substitution |
| 5-Bromo-7-azaindole | Contains a bromo group; used in similar reactions | Different heteroatom positioning |
| Triethylamine-substituted pyrrolopyridines | Similar core structure but different substituents | Enhanced solubility and stability |
These compounds exhibit varying degrees of biological activity based on their structural modifications. The distinctive combination of bromine substitution and dimethylamino groups in 1H-Pyrrolo[2,3-b]pyridine-3-methanamine contributes to its unique properties and potential therapeutic applications .
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and migration, which is particularly beneficial in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Key Insights from Comparisons
Synthetic Versatility :
- The TIPS group in the target compound improves stability during multi-step syntheses, unlike the unprotected analogs (e.g., compound 29), which may decompose under harsh conditions .
- The 4-bromo substituent is strategically positioned for Suzuki-Miyaura couplings, similar to compound 20b, which uses bromo for ethynyl introductions .
Biological Implications: The dimethylamine moiety in the target compound and compound 29 may mimic natural amines in kinase binding pockets, as seen in FGFR inhibitors (e.g., compound 28’s piperidine group) .
Reactivity Trade-offs :
- While the TIPS group stabilizes the core structure, it may hinder electrophilic substitutions at the 1-position, unlike compound 28’s butyl chain, which allows flexible modifications .
Biologische Aktivität
1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]- is a novel heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core with a bromine atom and dimethylamino groups, which may enhance its reactivity and biological efficacy. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.4 g/mol. The presence of the bromine atom and the dimethylamino group significantly influence the compound's chemical behavior and interactions with biological targets.
Biological Activity Overview
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their interactions with various biological systems. Notably, they have shown significant activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.
Key Biological Activities:
- Inhibition of FGFRs : Compounds within this class have demonstrated potent inhibitory effects on FGFR1, with IC50 values in the nanomolar range. This suggests potential applications as anti-cancer agents.
- Cell Proliferation : Studies indicate that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, making them promising candidates for further development in cancer therapy.
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects often involves:
- Electrophilic Substitution Reactions : The electron-rich nature of the pyrrole ring allows for various electrophilic substitutions that can enhance biological activity.
- Interaction with Key Proteins : These compounds interact with proteins involved in cancer progression, affecting pathways crucial for tumor growth and survival.
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds highlights the unique features of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine:
| Compound Name | Key Features | Notable Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Core structure similar; lacks bromine substitution | Foundational compound for further modifications |
| 5-Bromo-7-azaindole | Contains a bromo group; used in similar reactions | Different heteroatom positioning |
| Triethylamine-substituted pyrrolopyridines | Similar core structure but different substituents | Enhanced solubility and stability |
This table illustrates how variations in structure can lead to differing degrees of biological activity and reactivity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of 1H-Pyrrolo[2,3-b]pyridine. For instance:
- A study demonstrated that certain derivatives exhibited significant potency against FGFRs, with IC50 values as low as for specific analogs .
- Another investigation highlighted the antiproliferative effects on HCT116 human colon cancer cells, showcasing a GI50 value of , indicating effective growth inhibition at low concentrations .
These findings underscore the therapeutic potential of this compound class in targeting cancer-related pathways.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl] derivatives of pyrrolo[2,3-b]pyridine-3-methanamine?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) or similar agents to introduce bromine at the 4-position .
- Silylation : Protection of the 1-position nitrogen with tris(1-methylethyl)silyl groups via reactions with silyl chlorides under anhydrous conditions (e.g., using NaH as a base in THF) .
- Amination : Introduction of the N,N-dimethylmethanamine group via reductive amination or nucleophilic substitution, often employing dimethylamine in the presence of reducing agents like NaBH₃CN .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C, 12h | 75–85 | |
| Silylation | Tris(1-methylethyl)silyl chloride, NaH, THF | 60–70 | |
| Amination | Dimethylamine, NaBH₃CN, MeOH, rt | 50–65 |
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key signals include the dimethylamino protons (δ ~2.2–2.4 ppm, singlet) and silyl-protected NH (δ ~0.8–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₈BrN₃Si: 418.12 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry and steric effects from the silyl group .
Advanced Research Questions
Q. How can the bromine substituent at the 4-position be leveraged for further functionalization in cross-coupling reactions?
Methodological Answer: The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : React with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ base, and dioxane/H₂O solvent at 100°C .
- Amination : Introduce secondary amines via Pd-catalyzed coupling with morpholine or piperazine derivatives .
Note : Steric hindrance from the silyl group may necessitate longer reaction times or elevated temperatures.
Q. What structure-activity relationships (SAR) are observed for pyrrolo[2,3-b]pyridine derivatives in kinase inhibition?
Methodological Answer:
Q. Table 2: Comparative IC₅₀ Values in Kinase Assays
| Derivative | FGFR1 IC₅₀ (nM) | Solubility (µM) | Reference |
|---|---|---|---|
| 4-Bromo, silyl-protected | 12.5 | 8.2 | |
| 4-H, silyl-protected | >1000 | 15.6 | |
| 4-Bromo, unprotected NH | 25.3 | 2.1 |
Q. How does the tris(1-methylethyl)silyl group influence reactivity in downstream reactions?
Methodological Answer:
- Steric Protection : The bulky silyl group prevents undesired nucleophilic attack at the 1-position, enabling selective functionalization at the 3- and 5-positions .
- De protection Strategies : Use of tetrabutylammonium fluoride (TBAF) in THF to cleave the silyl group under mild conditions (rt, 1h) .
- Impact on Catalysis : Pd-mediated couplings may require ligand optimization (e.g., XPhos instead of PPh₃) to accommodate steric bulk .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer:
- Protonation of Dimethylamine : The basic N,N-dimethylmethanamine group (pKa ~10) becomes protonated in acidic media, leading to charge-induced aggregation .
- Silyl Hydrolysis : Acidic conditions (pH < 4) cleave the Si-N bond, generating silanol byproducts and exposing reactive NH groups .
Mitigation : Store in anhydrous solvents (e.g., THF) at −20°C and avoid protic acids during synthesis.
Q. How do structural modifications at the 3-position affect binding to biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
